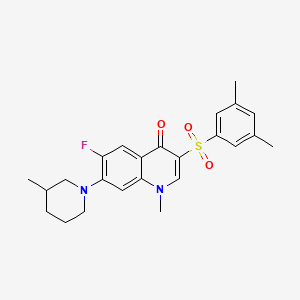

3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

The compound 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a quinolinone derivative with a complex substitution pattern. Its structure includes:

- A 6-fluoro substituent on the quinolinone core, enhancing electronegativity and influencing binding interactions.

- A 3-methylpiperidin-1-yl group at position 7, introducing a nitrogen-containing heterocycle that may modulate solubility and target affinity.

- A methyl group at the N1 position, affecting lipophilicity and metabolic stability.

The molecular formula is C₂₄H₂₇FN₂O₃S, with a molecular weight of 442.5 g/mol .

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-15-6-5-7-27(13-15)22-12-21-19(11-20(22)25)24(28)23(14-26(21)4)31(29,30)18-9-16(2)8-17(3)10-18/h8-12,14-15H,5-7,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRGIZVWFATNOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Functional Groups

The presence of sulfonyl and fluorine groups contributes to its reactivity and interaction with biological systems. The quinoline backbone is known for its pharmacological properties, enhancing the compound's potential as a therapeutic agent.

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : A study conducted by the National Cancer Institute evaluated the compound against a panel of human tumor cells, demonstrating a mean growth inhibition rate of approximately 50% at certain concentrations .

-

Biochemical Probes :

- The compound may serve as a biochemical probe for studying specific cellular pathways. Its ability to interact with various molecular targets allows researchers to explore its effects on signaling pathways involved in disease processes.

Chemical Synthesis

The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps including:

- Formation of the quinoline core.

- Sulfonylation reactions.

- Introduction of the piperidine moiety under controlled conditions.

These synthetic routes are crucial for producing derivatives with enhanced biological activity or selectivity.

Industrial Applications

-

Catalyst Development :

- The compound has potential applications as a catalyst in organic reactions due to its unique functional groups that can facilitate various chemical transformations.

-

Material Science :

- Its properties may be exploited in developing new materials with specific characteristics beneficial for industrial applications.

Similar Compounds Analysis

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| 3-(2-Fluorophenyl)-6-fluoroquinolin derivatives | Quinoline core with fluorine substitutions | Enhanced solubility and bioavailability |

| Sulfonamide derivatives | Presence of sulfonamide group | Antibacterial properties |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to similar compounds.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Comparisons:

Benzenesulfonyl Substituents

- The target compound and Analog 1 share a 3,5-dimethylbenzenesulfonyl group , which creates a symmetrical substitution pattern. This may enhance π-π stacking interactions or optimize steric complementarity with target proteins .

- Analog 2 features a 2,5-dimethylbenzenesulfonyl group , introducing an ortho-methyl group that could increase steric hindrance and alter binding pocket interactions .

The methyl group on the piperidine ring may enhance lipophilicity and membrane permeability. Analog 1 substitutes this with a 4-morpholinyl group, a more polar heterocycle containing two oxygen atoms. This could improve aqueous solubility but reduce blood-brain barrier penetration .

N1 Substituents The target compound and Analog 2 have a methyl group at N1, which minimizes steric bulk and metabolic oxidation.

Hypothetical Pharmacological Implications

Solubility and Bioavailability

- The 3-methylpiperidin-1-yl group in the target compound and Analog 2 may balance lipophilicity and solubility better than Analog 1’s morpholinyl group, which is more hydrophilic.

- The propyl group in Analog 1 could lead to higher logP values, favoring tissue penetration but requiring formulation adjustments for oral bioavailability.

Target Affinity and Selectivity

- The 3,5-dimethylbenzenesulfonyl group in the target compound and Analog 1 may improve binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).

- The 2,5-dimethylbenzenesulfonyl group in Analog 2 might disrupt binding due to steric clashes, reducing potency but increasing selectivity .

Metabolic Stability

- The methyl group at N1 in the target compound and Analog 2 likely resists oxidative metabolism compared to Analog 1’s propyl group, which is prone to cytochrome P450-mediated degradation.

Biological Activity

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential pharmacological applications. This article examines its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 428.5 g/mol

- CAS Number : 892787-91-6

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

- Human Colon Cancer Cells : The compound has shown efficacy against HCT116 and HT29 colon cancer cell lines, with IC values indicating potent activity (refer to Table 1 for detailed IC values).

- Oral Squamous Cell Carcinomas : Studies have demonstrated that it is effective against HSC-2, HSC-3, and HSC-4 cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| HCT116 (Colon) | 5.2 | 10 |

| HT29 (Colon) | 6.8 | 8 |

| HSC-2 (Oral) | 4.5 | 12 |

| HSC-3 (Oral) | 5.0 | 11 |

| HSC-4 (Oral) | 7.0 | 9 |

The compound's mechanism involves several pathways:

- Caspase Activation : It activates caspases (specifically caspases -3 and -7), which are crucial in the apoptotic process.

- Cell Cycle Arrest : Induces G2/M phase arrest followed by sub-G1 accumulation, indicating apoptosis.

- Mitochondrial Dysfunction : Causes depolarization of the mitochondrial membrane and generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.

Study on Colon Cancer Cells

In a study published in Cancer Letters, researchers evaluated the effects of this compound on human colon cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as PARP cleavage and Annexin V staining.

Study on Oral Cancer Cells

Another investigation focused on oral squamous cell carcinoma lines reported that the compound exhibited stronger cytotoxicity compared to traditional chemotherapeutics like cisplatin. The study highlighted its potential as an alternative treatment option for resistant cancer types.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other quinoline derivatives that exhibit similar mechanisms:

- Quinoline Derivatives : Many derivatives show cytotoxic properties; however, the unique sulfonyl group in this compound enhances its selectivity towards malignant cells.

Table 2: Comparison of Biological Activity

| Compound Name | IC (µM) | Mechanism of Action |

|---|---|---|

| 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro... | 5.2 | Caspase activation, ROS |

| Quinoline A | 10 | Caspase activation |

| Quinoline B | 15 | ROS generation |

Q & A

Q. What are the key synthetic challenges and optimal conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including sulfonation, fluorination, and piperidine substitution. Key challenges include:

- Stereochemical control : Ensuring proper spatial arrangement of substituents (e.g., 3-methylpiperidin-1-yl group) .

- Reaction optimization : Temperature (typically 60–100°C), solvent selection (e.g., DMSO or DCM for solubility), and catalyst use (e.g., Pd for cross-coupling) to improve yield .

- Purification : Column chromatography or recrystallization to isolate the pure compound .

Q. Which spectroscopic techniques are critical for structural validation?

- 1H/13C NMR : Confirms substituent positions (e.g., fluorine at C6, sulfonyl group at C3) and piperidine ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion) .

- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Q. How to design initial biological activity assays for this compound?

- In vitro testing : Use enzyme inhibition assays (e.g., kinase or topoisomerase targets) with IC50 determination .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to establish potency .

- Control groups : Compare with known quinolone derivatives (e.g., ciprofloxacin for antibacterial activity) .

Advanced Research Questions

Q. How to resolve contradictions in observed vs. predicted biological activity data?

- Data triangulation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-methylpiperidine with 4-methylpiperidine) to isolate activity contributors .

- Computational docking : Compare binding poses in target proteins (e.g., DNA gyrase) to identify steric/electronic mismatches .

Q. What methodologies elucidate the reaction mechanism of sulfonyl group introduction?

- Isotopic labeling : Use 34S-labeled sulfonating agents to track incorporation via MS .

- Kinetic studies : Monitor reaction intermediates via in situ NMR or HPLC to identify rate-limiting steps .

- DFT calculations : Model transition states to predict regioselectivity (e.g., sulfonation at C3 vs. other positions) .

Q. How to assess environmental stability and degradation pathways?

- Hydrolytic stability : Incubate the compound in buffered solutions (pH 2–12) and analyze degradation products via LC-MS .

- Photodegradation : Expose to UV light (254–365 nm) and identify radicals or quinone metabolites using ESR or GC-MS .

- Microbial degradation : Screen soil/water samples for microbial consortia capable of metabolizing the compound .

Q. What strategies improve enantiomeric purity for chiral centers in the piperidine ring?

- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry .

- Chiral HPLC : Separate enantiomers using cellulose-based columns and validate purity (>98% ee) .

- Crystallization-induced diastereomer resolution : Form salts with chiral acids (e.g., tartaric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.